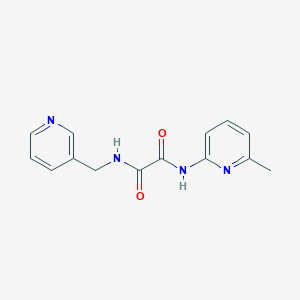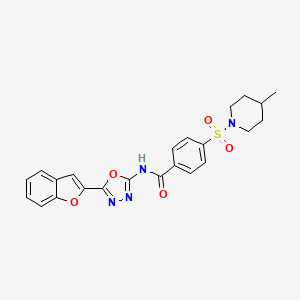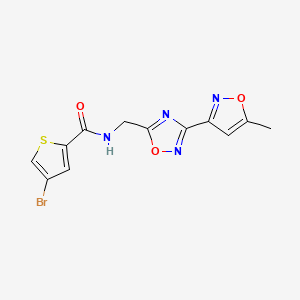
N1-(6-methylpyridin-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Catalysis
- Copper-Catalyzed Coupling Reactions : N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (a related compound) has been shown to be an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process requires minimal amounts of CuCl and DMPPO, demonstrating the compound's utility in creating diverse internal alkynes (Chen, Li, Xu, & Ma, 2023).
Chemistry of Coordination Compounds
Vanadium Complex Synthesis : Research includes synthesizing vanadium trimer and hexamer compounds involving μ2-N1,N2-di(pyridin-4-yl)oxalamide. These complexes have been characterized through various spectroscopic techniques, highlighting the structural versatility of these oxalamide derivatives (Maass, Chen, Zeller, & Luck, 2016).
Copper-Based Antitumor Drugs : Another study focuses on synthesizing copper-based metallonucleases with ligands similar to N1-(6-methylpyridin-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide for potential use as anticancer agents. These complexes have shown promising cytotoxicity against cancer cells (Zhang, Ma, Qiao, Gao, Tian, Zhao, Du, Xu, & Yan, 2021).
Molecular Interactions and Structures
Structural Analysis of Polymorphs : Research on N,N'-bis(pyridin-3-ylmethyl)oxalamide, a structurally similar compound, includes studying its conformational polymorphs. Such studies provide insights into the molecular packing and hydrogen bonding in crystalline structures (Jotani, Zukerman-Schpector, Madureira, Poplaukhin, Arman, Miller, & Tiekink, 2016).
Hydrogen Bonding in Silver Complexes : Studies on the hydrogen bonding of bipyridyl ligands, including oxalamides, have shown significant insights into the formation of silver complexes, emphasizing the ligand's role in creating complex geometries and networks (Schauer, Matwey, Fowler, & Lauher, 1998).
Coordination Polymer Synthesis
- Cu(II) Coordination Polymer : The synthesis of a Cu(II) coordination polymer from N1,N2-Di(pyridin-4-yl)oxalamide has been explored. This complex shows a chain structure and demonstrates the use of this compound analogs in creating novel coordination polymers (Kuai, Hu, Jiang, Qian, & Li, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(6-methylpyridin-2-yl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-10-4-2-6-12(17-10)18-14(20)13(19)16-9-11-5-3-7-15-8-11/h2-8H,9H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXXDASQGHOHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2473888.png)
![3-((5-((2-morpholino-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2473889.png)

![Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine](/img/structure/B2473895.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2473896.png)


![N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2473902.png)
![N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2473903.png)
![{(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B2473904.png)
![1-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2473905.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2473908.png)
